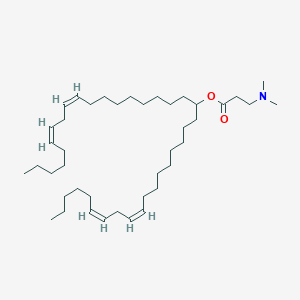

DLin-MC2-DMA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Lin-MC2-DMA beinhaltet die Veresterung von Linolsäure mit 3-Dimethylaminopropan-1,2-diol. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten . Das Produkt wird dann durch Destillation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von D-Lin-MC2-DMA einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Der Reinigungsprozess kann zusätzliche Schritte umfassen, wie z. B. Kristallisation und Lösungsmittelextraktion, um sicherzustellen, dass die Verbindung den pharmazeutischen Standards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen

D-Lin-MC2-DMA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Doppelbindungen im Linolsäureanteil können oxidiert werden, um Epoxide oder hydroxylierte Produkte zu bilden.

Reduktion: Die Estergruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Dimethylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und quaternäre Ammoniumsalze bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise unter milden Bedingungen verwendet.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreiem Ether oder Tetrahydrofuran.

Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Epoxide, Diole und hydroxylierte Derivate.

Reduktion: Primär- und Sekundäralkohole.

Substitution: Quaternäre Ammoniumsalze.

Analyse Chemischer Reaktionen

Types of Reactions

D-Lin-MC2-DMA undergoes various chemical reactions, including:

Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Primary and secondary alcohols.

Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

D-Lin-MC2-DMA hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexer Lipide und Polymere verwendet.

Biologie: Erleichtert die Zufuhr von genetischem Material in Zellen und unterstützt so die Genom-Editing- und Gentherapieforschung.

Wirkmechanismus

D-Lin-MC2-DMA übt seine Wirkungen durch seinen ionisierbaren Charakter aus, der es ihm ermöglicht, stabile Komplexe mit Nukleinsäuren zu bilden. Nach der Verabreichung werden die Lipid-Nanopartikel, die die Nukleinsäuren verkapseln, durch Endozytose von Zellen aufgenommen. Das saure Milieu des Endosoms bewirkt, dass das ionisierbare Lipid protoniert wird, was zur Störung der Endosomenmembran und zur Freisetzung der Nukleinsäuren ins Zytoplasma führt . Dieser Mechanismus gewährleistet eine effiziente Abgabe und Expression des therapeutischen genetischen Materials.

Wirkmechanismus

D-Lin-MC2-DMA exerts its effects through its ionizable nature, which allows it to form stable complexes with nucleic acids. Upon administration, the lipid nanoparticles encapsulating the nucleic acids are taken up by cells through endocytosis. The acidic environment of the endosome causes the ionizable lipid to become protonated, leading to the disruption of the endosomal membrane and the release of the nucleic acids into the cytoplasm . This mechanism ensures efficient delivery and expression of the therapeutic genetic material.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

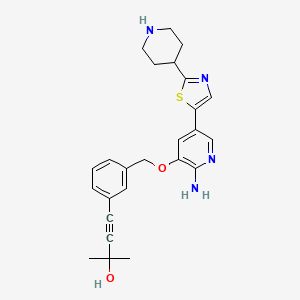

D-Lin-MC3-DMA: Ein weiteres ionisierbares Lipid, das in Lipid-Nanopartikelformulierungen verwendet wird, bekannt für seine hohe Gen-Silencing-Aktivität.

DLin-KC2-DMA: Ein Derivat mit verbesserter Abgabekapazität und geringerer Toxizität.

1,2-Dioleoyl-3-dimethylaminopropan (DODMA): Ähnlich in der Struktur, aber mit unterschiedlichen Fettsäureketten, die die Abgabeeffizienz und Stabilität beeinflussen.

Einzigartigkeit

D-Lin-MC2-DMA ist einzigartig aufgrund seiner spezifischen Fettsäurezusammensetzung, die ein optimales Gleichgewicht zwischen Hydrophobizität und Ionisierbarkeit bietet. Dieses Gleichgewicht verbessert seine Fähigkeit, stabile Lipid-Nanopartikel zu bilden und Nukleinsäuren effizient an Zielzellen zu liefern .

Eigenschaften

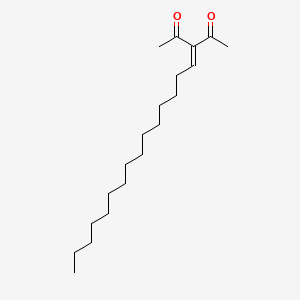

Molekularformel |

C42H77NO2 |

|---|---|

Molekulargewicht |

628.1 g/mol |

IUPAC-Name |

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate |

InChI |

InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

InChI-Schlüssel |

BAHNSDYHBUZBBI-KWXKLSQISA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)

![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)

![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10857422.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10857447.png)

![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)